molecular formula C21H18N6 B1595703 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- CAS No. 1973-05-3

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-

Cat. No.: B1595703
CAS No.: 1973-05-3
M. Wt: 354.4 g/mol
InChI Key: GGHBKCSNURXPNB-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is a useful research compound. Its molecular formula is C21H18N6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBKCSNURXPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062090
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1973-05-3
Record name N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1973-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylmelamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O896VD0RU4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different ways to synthesize Triphenylmelamine?

A1: Triphenylmelamine (N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine) can be synthesized through several routes. One common method is the reaction of cyanuric chloride with p-substituted anilines, as demonstrated in the synthesis of various sym-2,4,6-trisubstituted-s-triazine derivatives []. Another approach involves the reaction of phenylthiourea with methylation agents followed by a basic work-up, leading to the formation of triphenylisomelamine, which readily isomerizes to triphenylmelamine upon heating [].

Q2: How does the structure of triphenylmelamine influence its thermal stability?

A2: The thermal stability of triphenylmelamine is significantly influenced by the nature of the substituents on the phenyl rings. Research has shown that electron-donating groups, such as methoxy groups, enhance the thermal stability of triphenylmelamine derivatives []. Conversely, electron-withdrawing groups, like bromine, can decrease the thermal stability []. This difference in behavior is attributed to the electronic effects of these substituents on the triazine ring and their influence on the degradation pathways.

Q3: What are the potential applications of triphenylmelamine derivatives in materials science?

A3: Triphenylmelamine derivatives have shown promise as charring agents in intumescent flame-retardant (IFR) systems for polypropylene (PP) []. When combined with ammonium polyphosphate (APP), these derivatives contribute to forming a protective char layer upon exposure to heat, effectively enhancing the flame retardancy of PP composites []. The specific flame-retardant properties are influenced by the substituents on the triphenylmelamine structure and the ratio of triphenylmelamine derivative to APP.

Q4: Can you explain the isomerization process observed in triphenylmelamine and its related compounds?

A4: Triphenylisomelamine, a structural isomer of triphenylmelamine, can readily isomerize to triphenylmelamine []. This process, computationally predicted to be exothermic, involves a rearrangement of the double bonds and hydrogen atoms within the triazine ring system []. This isomerization highlights the dynamic nature of these compounds and their potential to exist in different tautomeric forms, which can influence their properties and applications.

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